molecular formula C23H22O5 B3586003 Cyclohexyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate

Cyclohexyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate

Cat. No.: B3586003
M. Wt: 378.4 g/mol
InChI Key: ODWKPHMSNGAZTH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate typically involves the reaction of chromen-2-one derivatives with cyclohexyl acetate. The reaction conditions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the esterification process. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as acid or base catalysts, can also enhance the reaction rate and selectivity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Cyclohexyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclohexyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Cyclohexyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate can be compared with other similar compounds, such as:

    Coumarin derivatives: These compounds share a similar chromen-2-one core structure and exhibit various biological activities.

    Phenylchromen derivatives: These compounds have a phenyl group attached to the chromen ring and are studied for their diverse chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

IUPAC Name

cyclohexyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c24-22-14-20(16-7-3-1-4-8-16)19-12-11-18(13-21(19)28-22)26-15-23(25)27-17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWKPHMSNGAZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate
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Cyclohexyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate
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Cyclohexyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate
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Cyclohexyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate
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